GSTP1-1 inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

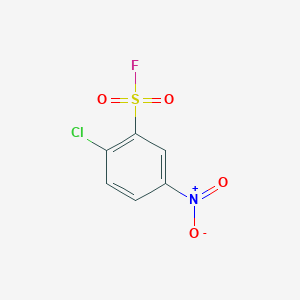

2-chloro-5-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNYYQQHOOZVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSTP1-1 inhibitor 1 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of GSTP1-1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutathione S-transferase Pi 1 (GSTP1-1) is a critical enzyme in cellular defense, primarily known for its role in detoxifying xenobiotics and endogenous electrophilic compounds.[1][2][3] However, its overexpression in numerous cancer types is strongly associated with multidrug resistance, making it a prime target for therapeutic intervention.[1][4] Beyond its catalytic functions, GSTP1-1 is a key negative regulator of critical cell signaling pathways, most notably the c-Jun N-terminal kinase (JNK) stress-activated pathway. GSTP1-1 inhibitors function through a dual mechanism: directly blocking the enzyme's detoxification activity and disrupting its protein-protein interactions to reactivate pro-apoptotic signaling. This guide provides a detailed examination of these mechanisms, supported by quantitative data, signaling pathway diagrams, and key experimental protocols.

Core Mechanisms of Action

The therapeutic strategy of GSTP1-1 inhibition is centered on two distinct but complementary mechanisms: the inhibition of its catalytic detoxification function and the modulation of cellular signaling pathways that control apoptosis.

Inhibition of Catalytic Activity

GSTP1-1's canonical function is to catalyze the conjugation of glutathione (GSH) to a wide array of electrophilic substrates, including many chemotherapeutic agents. This process renders the drugs more water-soluble and facilitates their excretion, thereby reducing their cytotoxic efficacy and contributing to drug resistance.

GSTP1-1 has two primary binding sites:

-

The G-site: A specific binding pocket for its co-substrate, glutathione (GSH).

-

The H-site: A hydrophobic substrate-binding site that accommodates a diverse range of electrophilic compounds.

Inhibitors are designed to target these sites. By binding to the active site, they prevent GSTP1-1 from interacting with GSH and its substrates, leading to an accumulation of toxic drug molecules within cancer cells and increasing their susceptibility to chemotherapy. Some inhibitors, such as ethacrynic acid, are known to be competitive inhibitors. Covalent inhibitors represent another class, forming irreversible bonds with the enzyme. For example, the inhibitor CNBSF first reacts with intracellular GSH, and the resulting conjugate forms a covalent sulfonyl ester bond with Tyrosine 108 (Tyr108) in the GSTP1-1 active site.

Modulation of the JNK Signaling Pathway

A critical non-catalytic function of GSTP1-1 is its role as an endogenous inhibitor of the JNK signaling pathway, a key cascade in the cellular stress response that can lead to apoptosis.

-

Sequestration of JNK: Under normal, unstressed conditions, monomeric GSTP1-1 directly binds to JNK, sequestering it in an inactive complex. This interaction prevents JNK from phosphorylating and activating its downstream targets, such as the transcription factor c-Jun, thereby suppressing the apoptotic pathway. Studies have shown that GSTP1-1 can form a complex even with the unphosphorylated, inactive form of JNK.

-

Inhibitor-Mediated Disruption: GSTP1-1 inhibitors can disrupt this protein-protein interaction. The dissociation of the GSTP1-1/JNK complex releases JNK, allowing it to become activated through phosphorylation by upstream kinases (MKK4/7). Activated JNK then phosphorylates c-Jun, initiating a transcriptional program that promotes apoptosis.

-

Specific Inhibitor Mechanisms: The inhibitor NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol) exemplifies this mechanism. NBDHEX forms an adduct with GSH, and this complex binds to GSTP1-1, which in turn abolishes the interaction between GSTP1-1 and JNK, leading to the activation of the pro-apoptotic pathway.

The regulation extends upstream to include TNF receptor-associated factor 2 (TRAF2) and apoptosis signal-regulating kinase 1 (ASK1). GSTP1-1 can form a complex with TRAF2, preventing the recruitment and activation of ASK1, which is an upstream activator of both JNK and p38 MAP kinase pathways. By inhibiting GSTP1-1, this suppressive interaction is relieved, further promoting stress signaling.

Quantitative Data Summary

Quantitative analysis of the protein-protein interactions and inhibitor potencies is crucial for drug development. The following table summarizes key binding data cited in the literature.

| Interaction / Inhibitor | Parameter | Value | Cell/System Context |

| GSTP1-1 — JNK | Kd | 188 nM | Purified recombinant proteins |

| GSTP1-1 — JNK C-terminal fragment | Kd | 217 nM | Purified recombinant proteins |

| Ethacrynic acid | Inhibition Type | Competitive | Enzyme kinetics assay |

| 10058-F4 | Inhibition Type | Non-competitive | Enzyme kinetics assay |

Table 1: Quantitative data on GSTP1-1 interactions and inhibition.

Signaling Pathways and Mechanisms of Action

Visual representations are essential for understanding the complex interactions governed by GSTP1-1.

Caption: GSTP1-1 negatively regulates the JNK pro-apoptotic pathway by sequestering JNK.

Caption: Logical workflow for two distinct classes of GSTP1-1 inhibitors.

Key Experimental Protocols

Validating the mechanism of action of novel GSTP1-1 inhibitors requires specific biochemical and cell-based assays.

Protocol: GSTP1-1 Enzyme Inhibition Assay

This protocol is used to screen for inhibitors and determine their potency (e.g., IC50). It measures the enzymatic conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which can be monitored spectrophotometrically.

Materials:

-

Purified recombinant human GSTP1-1 enzyme

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Glutathione (GSH) solution (e.g., 100 mM stock)

-

CDNB solution (e.g., 100 mM stock in ethanol)

-

Test inhibitor compounds dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Methodology:

-

Prepare a reaction mixture in each well of the 96-well plate containing phosphate buffer and a final concentration of 1 mM GSH.

-

Add the test inhibitor at various concentrations (e.g., via half-log dilutions, starting from 30 µM). Include a DMSO-only control.

-

Add GSTP1-1 enzyme to a final concentration of 0.02 U/mL.

-

Pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding CDNB to a final concentration that is appropriate for kinetic measurements (e.g., 1 mM, but should be optimized).

-

Immediately measure the change in absorbance at 340 nm over time. The rate of increase in absorbance corresponds to the rate of formation of the GS-DNB conjugate.

-

Calculate the initial reaction velocity (v0) for each inhibitor concentration.

-

Plot the percentage of inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Co-Immunoprecipitation (Co-IP) for GSTP1-1/JNK Interaction

This protocol is used to confirm the physical interaction between GSTP1-1 and JNK in a cellular context and to assess whether an inhibitor can disrupt this complex.

Materials:

-

Cultured cells expressing endogenous or tagged GSTP1-1 and JNK

-

Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Antibody against JNK (for immunoprecipitation)

-

Control IgG antibody (e.g., rabbit IgG)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

-

Primary antibody against GSTP1-1 (for detection)

-

Secondary HRP-conjugated antibody

Methodology:

-

Culture cells to ~80-90% confluency. Treat one set of cells with the test inhibitor for a specified time and dose. Leave another set as an untreated control.

-

Harvest and lyse the cells in non-denaturing lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate a portion of the pre-cleared lysate with an anti-JNK antibody overnight at 4°C with gentle rotation. Use a control IgG in a separate sample.

-

Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-2 hours.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against GSTP1-1 to detect its presence in the JNK immunoprecipitate. An input lane (a small fraction of the initial lysate) should be run to confirm protein expression.

-

A positive band for GSTP1-1 in the anti-JNK lane (but not the IgG control) confirms the interaction. A reduced band intensity in the inhibitor-treated sample indicates disruption of the complex.

Conclusion

GSTP1-1 inhibitors operate via a sophisticated, dual mechanism of action that makes them highly promising candidates for cancer therapy, particularly for overcoming multidrug resistance. By simultaneously blocking the enzyme's detoxification function and reactivating the pro-apoptotic JNK signaling pathway, these compounds can re-sensitize cancer cells to conventional chemotherapy. A thorough understanding of these core mechanisms, supported by robust quantitative and qualitative experimental validation, is essential for the continued development of next-generation, highly specific GSTP1-1 targeted therapies.

References

- 1. What are GSTP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1 ) in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of GSTP1-1 Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione S-transferase P1-1 (GSTP1-1) is a critical enzyme in cellular detoxification pathways and is frequently overexpressed in cancerous tissues, contributing to multidrug resistance. Consequently, the development of potent and specific GSTP1-1 inhibitors is a significant focus in anticancer drug discovery. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of a notable irreversible inhibitor, GSTP1-1 inhibitor 1. Detailed experimental protocols for its evaluation and relevant signaling pathways are also presented to facilitate further research and development in this area.

Introduction to GSTP1-1 as a Therapeutic Target

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of a wide array of xenobiotic and endogenous compounds.[1][2] The Pi class isoenzyme, GSTP1-1, is of particular interest in oncology as its overexpression is a common feature in many human cancers and is associated with resistance to chemotherapy.[1] GSTP1-1 exerts its protective effects by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds, including many cytotoxic drugs, thereby neutralizing them and facilitating their efflux from the cell.[1][2] Beyond its catalytic role, GSTP1-1 also modulates cellular signaling pathways, notably by inhibiting the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis. This dual function of detoxification and apoptosis regulation makes GSTP1-1 an attractive target for therapeutic intervention to overcome drug resistance and enhance the efficacy of anticancer agents.

Discovery of this compound

This compound, also referred to as compound 6b in the primary literature, was identified as a potent, irreversible inhibitor of GSTP1-1. Its discovery stemmed from efforts to develop cell-permeable irreversible GST inhibitors. An earlier developed inhibitor, GS-ESF, showed good inhibitory activity but had poor cellular permeability. This led to the design of new inhibitors based on a chloronitrobenzene (CNB) scaffold functionalized with a sulfonyl fluoride (SF) group, resulting in the identification of this compound (2-Chloro-5-Nitrobenzenesulfonyl Fluoride).

Mechanism of Action

This compound functions as an irreversible, covalent inhibitor. The mechanism is a two-step process that occurs within the cell. First, the inhibitor, a chloronitrobenzene sulfonyl fluoride (CNBSF), undergoes an aromatic substitution reaction with intracellular glutathione (GSH). This reaction is catalyzed by GSTP1-1 itself. The resulting GSH conjugate then covalently modifies a specific tyrosine residue, Tyr108, within the active site of GSTP1-1, leading to the formation of a stable sulfonyl ester bond and subsequent irreversible inactivation of the enzyme.

Mechanism of action for this compound.

Synthesis of this compound

The synthesis of this compound, 2-Chloro-5-nitrobenzenesulfonyl fluoride, can be achieved from 2-chloro-5-nitrobenzenesulfonyl chloride. A general and robust method for the conversion of aryl sulfonyl chlorides to aryl sulfonyl fluorides involves a halogen exchange reaction using potassium fluoride.

A plausible synthetic route is outlined below:

Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride

2-Chloro-5-nitrobenzenesulfonyl chloride can be prepared by the chlorosulfonation of 4-chloronitrobenzene.

-

Reactants: 4-chloronitrobenzene, Chlorosulfonic acid

-

Procedure: 4-chloronitrobenzene is reacted with an excess of chlorosulfonic acid. The reaction mixture is heated, and upon completion, the product is isolated by pouring the mixture onto ice, followed by filtration and washing of the solid product.

Step 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl fluoride

The synthesized 2-chloro-5-nitrobenzenesulfonyl chloride is then converted to the corresponding sulfonyl fluoride.

-

Reactants: 2-Chloro-5-nitrobenzenesulfonyl chloride, Potassium fluoride (KF)

-

Solvent system: Acetone and water

-

Procedure: 2-Chloro-5-nitrobenzenesulfonyl chloride is dissolved in an acetone/water mixture. An excess of potassium fluoride is added, and the reaction is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography or NMR. Upon completion, the product is isolated by extraction and purified by chromatography.

Quantitative Data

The following table summarizes the key quantitative data for this compound and other relevant inhibitors for comparison.

| Compound | Target | IC50 (µM) | Inhibition Type | Reference |

| This compound | GSTP1-1 | 21 | Irreversible | Shishido Y, et al. 2019 |

| Ethacrynic acid | GSTP1-1 | 3.3 - 4.8 | Competitive | Ploemen et al. 1993 |

| TLK199 | GSTP1-1 | 22 - 28 | Not specified | Morgan et al. 1996 |

| Iprodione | GSTP1-1 | 11.3 | Mixed-type | MDPI, 2023 |

Experimental Protocols

GSTP1-1 Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of compounds against GSTP1-1. The assay is based on monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), a reaction catalyzed by GSTP1-1. The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

-

Recombinant human GSTP1-1 enzyme

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (0.1 M, pH 6.5)

-

Test inhibitor compound

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of CDNB in ethanol.

-

Prepare a stock solution of GSH in 0.1 M potassium phosphate buffer (pH 6.5).

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Dilute the recombinant GSTP1-1 enzyme to the desired concentration in 0.1 M potassium phosphate buffer (pH 6.5).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

Potassium phosphate buffer (to make up the final volume)

-

GSH solution (final concentration typically 1 mM)

-

GSTP1-1 enzyme solution (a concentration that gives a linear reaction rate)

-

Test inhibitor solution at various concentrations. For the control wells, add the solvent used for the inhibitor.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the CDNB solution to each well (final concentration typically 1 mM).

-

Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each well.

-

Determine the percentage of inhibition for each concentration of the inhibitor compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Experimental workflow for the GSTP1-1 inhibition assay.

GSTP1-1 Signaling Pathway Involvement

GSTP1-1 is not only a detoxification enzyme but also a negative regulator of the JNK signaling pathway. Under normal conditions, GSTP1-1 can bind to c-Jun N-terminal kinase (JNK), thereby inhibiting its activity and preventing the downstream activation of apoptotic pathways. The inhibition of GSTP1-1 by compounds like this compound can disrupt this interaction, leading to the release and activation of JNK. Activated JNK can then phosphorylate its downstream targets, such as c-Jun, which in turn promotes the expression of pro-apoptotic genes, ultimately leading to programmed cell death. This provides a secondary mechanism by which GSTP1-1 inhibitors can exert their anticancer effects.

GSTP1-1 interaction with the JNK signaling pathway.

Conclusion

This compound represents a significant advancement in the development of targeted therapies to overcome drug resistance in cancer. Its well-defined mechanism of irreversible covalent inhibition and its ability to be synthesized through established chemical routes make it a valuable tool for both basic research and preclinical studies. The detailed protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary information to further investigate the therapeutic potential of GSTP1-1 inhibition and to design next-generation inhibitors with improved potency and selectivity.

References

An In-depth Technical Guide on the Core Role of GSTP1-1 in Cancer Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme in the phase II detoxification system, is increasingly recognized for its multifaceted role in conferring resistance to a broad spectrum of chemotherapeutic agents.[1][2] Overexpression of GSTP1-1 is a common feature in numerous cancer types and is frequently associated with poor prognosis and treatment failure.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning GSTP1-1-mediated drug resistance, detailed experimental protocols for its study, and quantitative data to support its significance as a therapeutic target. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its complex roles.

Core Mechanisms of GSTP1-1-Mediated Drug Resistance

GSTP1-1 contributes to chemotherapy resistance through two primary, yet distinct, mechanisms: direct enzymatic detoxification and non-catalytic protein-protein interactions that modulate critical cell signaling pathways.

Enzymatic Detoxification of Chemotherapeutic Agents

The canonical function of GSTP1-1 is to catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, including several cytotoxic anticancer drugs. This process renders the drugs more water-soluble and facilitates their export from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Chemotherapeutic agents that are known substrates for GSTP1-1-mediated detoxification include platinum-based drugs (e.g., cisplatin, carboplatin), alkylating agents (e.g., chlorambucil), and anthracyclines (e.g., doxorubicin). While GSTP1-1 can enhance the rate of cisplatin-GSH conjugate formation, the catalytic rates are notably slow, suggesting that this mechanism may only confer low-level resistance and that other non-catalytic functions play a more significant role in high-level resistance.

Non-Enzymatic Regulation of Apoptosis and Cell Signaling

Beyond its catalytic activity, GSTP1-1 functions as a critical regulator of intracellular signaling pathways, particularly those governing apoptosis and cell survival. This non-catalytic role is primarily mediated through direct protein-protein interactions.

Inhibition of the JNK Signaling Pathway: A well-established mechanism of GSTP1-1-mediated cytoprotection is its direct interaction with and inhibition of c-Jun N-terminal kinase (JNK). Under normal physiological conditions, GSTP1-1 sequesters JNK in an inactive complex, preventing its activation and downstream signaling that would otherwise promote apoptosis. The interaction is specific to the C-terminus of JNK. In the presence of cellular stress, such as that induced by chemotherapy or oxidative stress, this complex dissociates, leading to JNK activation and the initiation of the apoptotic cascade. Overexpression of GSTP1-1 in cancer cells effectively buffers this stress response, leading to apoptosis inhibition and drug resistance.

Modulation of the ASK1-TRAF2 Pathway: GSTP1-1 also interacts with TNF receptor-associated factor 2 (TRAF2), which in turn regulates the activation of apoptosis signal-regulating kinase 1 (ASK1), an upstream activator of JNK. By binding to TRAF2, GSTP1-1 can prevent the TRAF2-ASK1 association, thereby suppressing the activation of the entire ASK1-MKK7-JNK signaling cascade.

Quantitative Data on GSTP1-1 in Cancer

The clinical and biological significance of GSTP1-1 in drug resistance is underscored by quantitative data from numerous studies. The following tables summarize key findings regarding its expression in various cancers and its impact on drug efficacy.

Table 1: Overexpression of GSTP1-1 in Various Human Cancers

| Cancer Type | Observation | Reference(s) |

| Ovarian Cancer | High expression is associated with resistance to platinum-based chemotherapy. | |

| Breast Cancer | High expression confers resistance to adriamycin. | |

| Lung Cancer | Overexpression is linked to resistance to cisplatin and is a feature of lung cancer stem cells. | |

| Colorectal Cancer | GSTP1-1 is overexpressed from early to advanced stages. | |

| Esophageal Squamous Cell Carcinoma | High expression reduces chemosensitivity. | |

| Bladder Cancer | Upregulation is associated with increased antioxidant capacity and altered apoptotic pathways. | |

| Malignant Melanoma | Co-overexpression with MRP1 protects against etoposide toxicity. | |

| Glioma | Overexpressed in cisplatin- and irinotecan-resistant tumors. | |

| Gastric Cancer | Overexpressed in 5-FU- and cisplatin-resistant cells. |

Table 2: Impact of GSTP1-1 Expression on Chemotherapy IC50 Values

| Cell Line | Drug | Modulation of GSTP1-1 | Fold Change in IC50 | Reference(s) |

| MCF7 (Breast Cancer) | Cisplatin | Overexpression | 1.4–1.7 | |

| Ovarian Cancer Cells | Cisplatin | Knockdown | 2.3 | |

| Ovarian Cancer Cells | Carboplatin | Knockdown | 4.8 | |

| HCC827 (Lung Cancer) | Gefitinib | Knockdown | Increased Sensitivity | |

| H1975 (Lung Cancer) | Afatinib | Knockdown | Increased Sensitivity |

Visualizing GSTP1-1 Pathways and Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways influenced by GSTP1-1.

Experimental Workflow

This diagram outlines a typical experimental workflow to investigate the role of GSTP1-1 in drug resistance.

Detailed Experimental Protocols

GSTP1-1 siRNA Knockdown

This protocol describes the transient knockdown of GSTP1-1 expression in cultured cancer cells using small interfering RNA (siRNA).

Materials:

-

Cancer cell line of interest

-

GSTP1-1 specific siRNA duplexes and a non-targeting control siRNA

-

Lipofectamine™ RNAiMAX Transfection Reagent or similar

-

Opti-MEM™ I Reduced Serum Medium

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

6-well or 100 mm culture dishes

-

RNase-free water and tubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates or 100 mm dishes to ensure they reach 50-70% confluency at the time of transfection.

-

siRNA Preparation: Resuspend lyophilized siRNA duplexes in RNase-free water to a stock concentration of 10 µM.

-

Transfection Complex Formation (per well of a 6-well plate): a. Solution A: Dilute 20 pmol of siRNA (2 µl of 10 µM stock) in 100 µl of Opti-MEM™. b. Solution B: Dilute 5 µl of Lipofectamine™ RNAiMAX in 100 µl of Opti-MEM™. c. Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

-

Transfection: Add the 200 µl siRNA-lipid complex dropwise to the cells in the well containing fresh complete medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal knockdown time should be determined empirically.

-

Verification: After incubation, harvest the cells to verify knockdown efficiency via Western blotting or qRT-PCR.

GSTP1-1 Enzymatic Activity Assay

This assay measures the catalytic activity of GSTP1-1 by monitoring the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

-

Cell lysate or purified GSTP1-1 protein

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5

-

100 mM CDNB stock solution in ethanol

-

100 mM GSH stock solution in water

-

UV/VIS spectrophotometer and cuvettes

Procedure:

-

Reaction Cocktail Preparation: For each 1 ml of cocktail, mix 980 µl of Assay Buffer, 10 µl of 100 mM GSH, and 10 µl of 100 mM CDNB.

-

Assay Execution: a. Equilibrate the spectrophotometer to 25°C or 30°C. b. Add 900 µl of the reaction cocktail to a cuvette. c. Add 100 µl of cell lysate (containing 10-50 µg of total protein) or purified enzyme to the cuvette. For a blank, add 100 µl of lysis buffer. d. Mix immediately by inverting the cuvette.

-

Measurement: Place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm for 5 minutes, recording readings every 30 seconds.

-

Calculation: a. Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. b. Calculate GST activity using the molar extinction coefficient of the GSH-CDNB conjugate (ε = 9.6 mM⁻¹cm⁻¹). c. Activity (µmol/min/mg) = (ΔA340/min) / (9.6 * mg of protein in lysate) * (Total reaction volume / Sample volume).

Immunohistochemistry (IHC) for GSTP1-1 Detection

This protocol outlines the detection of GSTP1-1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0)

-

Primary Antibody: Rabbit anti-GSTP1 polyclonal antibody (e.g., Novus Biologicals NBP1-84748, Sigma-Aldrich HPA019779). Dilution typically ranges from 1:250 to 1:1000.

-

Peroxidase blocking solution (3% H₂O₂)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

HRP-conjugated secondary antibody (anti-rabbit)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by 100%, 95%, 80%, and 70% ethanol (2 min each), and finally rinse in distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.

-

Peroxidase Block: Incubate sections with 3% H₂O₂ for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Block non-specific binding by incubating with blocking buffer for 30 minutes at room temperature.

-

Primary Antibody Incubation: Incubate sections with the diluted primary anti-GSTP1 antibody overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Rinse with PBS, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Rinse with PBS, then apply DAB substrate solution and monitor for color development (typically 1-5 minutes). Stop the reaction by rinsing with water.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with permanent mounting medium.

-

Analysis: Examine slides under a microscope. GSTP1 typically shows cytoplasmic and sometimes nuclear staining.

Conclusion and Future Directions

GSTP1-1 is a pivotal mediator of cancer drug resistance, acting through both direct detoxification of chemotherapeutics and intricate regulation of pro-survival signaling pathways. Its frequent overexpression in resistant tumors makes it a compelling target for therapeutic intervention. Future drug development efforts should focus on creating highly specific GSTP1-1 inhibitors that can disrupt both its catalytic and non-catalytic functions. Furthermore, prodrugs that are specifically activated by the high GSTP1-1 activity within tumor cells represent a promising strategy to increase therapeutic specificity and reduce systemic toxicity. A deeper understanding of the complex interplay between GSTP1-1, cellular redox status, and apoptotic signaling will be crucial for designing effective combination therapies to overcome resistance and improve patient outcomes.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione S‐transferase Pi 1 is a valuable predictor for cancer drug resistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

GSTP1-1 as a Therapeutic Target in Oncology: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione S-transferase Pi 1 (GSTP1-1) is a multifunctional enzyme critically involved in cellular detoxification and the regulation of key signaling pathways.[1][2] While its canonical role involves protecting cells from xenobiotics and oxidative stress, its overexpression in numerous cancer types is strongly associated with multidrug resistance and poor patient prognosis.[3][4][5] Beyond its enzymatic functions, GSTP1-1 engages in protein-protein interactions, notably inhibiting the c-Jun N-terminal kinase (JNK) and TRAF2-ASK1 signaling cascades, thereby promoting cell survival and apoptosis resistance. This dual role—catalyzing drug detoxification and suppressing pro-apoptotic signals—positions GSTP1-1 as a compelling therapeutic target in oncology. This guide provides an in-depth overview of GSTP1-1's function in cancer, summarizes its expression and prognostic value, details the signaling pathways it modulates, and outlines key experimental protocols for its investigation.

The Dual Function of GSTP1-1 in Cancer

GSTP1-1 contributes to tumorigenesis and therapeutic resistance through two primary mechanisms: its canonical enzymatic activity and its non-canonical role as a signaling regulator.

Canonical Role: Detoxification and Drug Resistance

As a Phase II detoxification enzyme, GSTP1-1 catalyzes the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, including many chemotherapeutic agents. This process renders the drugs more water-soluble and facilitates their excretion from the cell, effectively reducing their cytotoxic efficacy. Overexpression of GSTP1-1 is a well-established mechanism of both innate and acquired resistance to numerous anticancer drugs, such as platinum-based agents (cisplatin, carboplatin), anthracyclines (doxorubicin, adriamycin), and fluoropyrimidines (5-fluorouracil).

Non-Canonical Role: Regulation of Apoptotic Signaling

GSTP1-1 functions as a negative regulator of stress-activated signaling pathways through direct protein-protein interactions. In non-stressed cells, GSTP1-1 sequesters and inhibits JNK, a key kinase in the mitogen-activated protein kinase (MAPK) pathway that mediates apoptosis. Upon exposure to oxidative stress or chemotherapeutic agents, GSTP1-1 can dissociate from JNK, allowing for its activation and the subsequent induction of apoptosis. Similarly, GSTP1-1 can bind to TNF receptor-associated factor 2 (TRAF2), preventing it from interacting with and activating Apoptosis Signal-regulating Kinase 1 (ASK1), another critical component of the cell death machinery. By inhibiting these pro-apoptotic pathways, elevated GSTP1-1 levels provide a significant survival advantage to cancer cells.

GSTP1-1 Expression and Prognostic Significance

The expression level of GSTP1-1 varies significantly across different tumor types, often correlating with disease progression and patient outcome. In many cancers, its expression is elevated compared to corresponding normal tissues, while in others, such as prostate cancer, its expression is lost via promoter hypermethylation.

Table 1: Expression Profile of GSTP1-1 in Various Human Cancers

| Cancer Type | GSTP1-1 Expression Status | Reference(s) |

|---|---|---|

| Colorectal Cancer | High Expression | |

| Esophageal Cancer | High Expression | |

| Lung Cancer | High Expression | |

| Bladder Cancer | High Expression | |

| Ovarian Cancer | High Expression | |

| Breast Cancer | High Expression (especially Triple Negative) | |

| Pancreatic Cancer | High Expression | |

| Gastric Cancer | High Expression | |

| Malignant Melanoma | High Expression | |

| Prostate Cancer | Low Expression (due to hypermethylation) |

| Hepatocellular Carcinoma | Low Expression (due to hypermethylation) | |

Table 2: Prognostic Significance of GSTP1-1 Expression in Oncology

| Cancer Type | Impact of High GSTP1-1 Expression | Reference(s) |

|---|---|---|

| Esophageal Squamous Cell Carcinoma | Associated with drug resistance and poor prognosis. | |

| Ovarian Cancer | Correlates with resistance to platinum-based chemotherapy. | |

| Breast Cancer | Confers resistance to adriamycin; associated with lower clinical stage in TNBC. | |

| Multiple Myeloma | Independent risk factor for worse prognosis. | |

| Osteosarcoma | Polymorphisms may influence prognosis in patients treated with chemotherapy. |

| Non-Small Cell Lung Cancer | Increased chemoresistance of stem-like cells. | |

Signaling Pathways Modulated by GSTP1-1

GSTP1-1's role as a signaling node is central to its function in promoting cancer cell survival. Its interactions with the JNK and TRAF2-ASK1 pathways are particularly well-characterized.

In a basal state, GSTP1-1 exists in a complex with JNK and TRAF2, effectively suppressing their downstream signaling. This sequestration prevents the activation of apoptotic cascades. In the presence of cellular stressors like reactive oxygen species (ROS), TNF-α, or cytotoxic drugs, GSTP1-1 dissociates from these complexes. This releases JNK to phosphorylate its targets (e.g., c-Jun) and allows TRAF2 to bind and activate ASK1, leading to the activation of both JNK and p38 MAPK pathways, ultimately culminating in apoptosis. Overexpression of GSTP1-1 in cancer cells maintains this inhibitory state, conferring resistance to apoptosis-inducing stimuli.

GSTP1-1 as a Therapeutic Target

The dual role of GSTP1-1 in drug resistance and apoptosis inhibition makes it an attractive therapeutic target. Strategies primarily involve either direct inhibition of its enzymatic and/or non-canonical functions or leveraging its catalytic activity for prodrug activation.

-

Direct Inhibition: Small molecule inhibitors can block the active site of GSTP1-1, preventing it from detoxifying chemotherapeutic agents and sensitizing cancer cells to treatment. Some inhibitors also disrupt the protein-protein interactions between GSTP1-1 and signaling molecules like JNK and TRAF2, thereby promoting apoptosis.

-

Prodrug Activation: This strategy uses GSTP1-1's enzymatic activity to the patient's advantage. Prodrugs are administered in an inactive form and are specifically activated by GSTP1-1, which is overexpressed in tumor cells. This approach concentrates the cytotoxic agent at the tumor site, potentially reducing systemic toxicity. Telcyta (canfosfamide, TLK286) is a well-known example of a GSTP1-1 activated prodrug.

Table 3: A Selection of GSTP1-1 Inhibitors and Prodrugs

| Compound Name | Type | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Ethacrynic Acid (EA) | Inhibitor (Competitive) | Covalently binds to GSTP1-1, inhibiting its catalytic activity. | |

| NBDHEX | Inhibitor | Binds to GSTP1-1 and induces dissociation from JNK and TRAF2 complexes. | |

| MC3181 | Inhibitor (NBDHEX analogue) | Blocks cancer growth and metastasis in vemurafenib-resistant melanoma. | |

| TLK117 | Inhibitor (GSH analogue) | Potent and specific inhibitor of GSTP1-1 (Ki = 0.4 µM). | |

| Telcyta (TLK286) | Prodrug | Activated by GSTP1-1 to release a cytotoxic nitrogen mustard. |

| Piperlongumine | Inhibitor (Natural Product) | Inhibits GSTP1-1 activity and induces ROS-mediated apoptosis. | |

Key Experimental Protocols for Studying GSTP1-1

Investigating the role of GSTP1-1 requires a range of biochemical and cell-based assays. Below are outlines for key experimental protocols.

GSTP1-1 Enzyme Activity Assay

This assay measures the catalytic activity of GSTP1-1 by monitoring the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product, dinitrophenyl-S-glutathione, absorbs light at 340 nm.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 6.5), GSH solution (e.g., 50 mM), CDNB solution (e.g., 50 mM in ethanol), and purified GSTP1-1 enzyme or cell lysate.

-

Reaction Setup: In a 96-well UV-transparent plate, add assay buffer, GSH, and the enzyme/lysate sample. If testing inhibitors, add the compound at this stage and pre-incubate.

-

Initiate Reaction: Add CDNB to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 340 nm and measure the absorbance every 30 seconds for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). Use the molar extinction coefficient of the product (9.6 mM⁻¹cm⁻¹) to determine enzyme activity. For inhibition studies, calculate IC50 values.

Western Blot for GSTP1-1 Expression

Western blotting is used to detect and quantify the amount of GSTP1-1 protein in cell or tissue lysates.

Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel (e.g., 12%).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GSTP1-1 (e.g., at 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to determine if GSTP1-1 physically interacts with other proteins (e.g., JNK, TRAF2) within the cell.

Methodology:

-

Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) to preserve protein complexes.

-

Pre-clearing: Incubate the lysate with control IgG and protein A/G agarose beads to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-GSTP1-1) to the pre-cleared lysate and incubate for several hours or overnight at 4°C.

-

Capture Complex: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, using an antibody against the suspected "prey" protein (e.g., anti-JNK or anti-TRAF2). A band indicates an interaction.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Covalent Inhibition of Glutathione S-Transferase Pi 1 (GSTP1-1) by Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferase Pi 1 (GSTP1-1) is a crucial enzyme in cellular detoxification, catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds.[1] Its overexpression is a hallmark of many cancers, contributing significantly to multidrug resistance by neutralizing chemotherapeutic agents.[2][3][4] This pivotal role in cancer cell survival and chemoresistance has made GSTP1-1 an attractive target for the development of novel anticancer therapies.[5] Covalent inhibitors, which form a permanent bond with their target enzyme, offer a promising strategy to irreversibly neutralize GSTP1-1's activity, thereby sensitizing cancer cells to conventional chemotherapy. This guide provides a comprehensive overview of the covalent inhibition of GSTP1-1 by small molecules, detailing the inhibitors, their mechanisms of action, quantitative data, experimental protocols, and the signaling pathways involved.

Covalent Inhibitors of GSTP1-1 and Their Mechanisms of Action

A growing number of small molecules have been identified as covalent inhibitors of GSTP1-1. These compounds typically possess an electrophilic "warhead" that reacts with nucleophilic residues within the enzyme's active site or other accessible regions.

Key Covalent Inhibitors and their Characteristics:

-

GS-ESF (S-glutathionyl ethylenesulfonyl fluoride): This pioneering inhibitor was designed as a glutathione derivative, targeting the G-site of GSTP1-1. X-ray crystallography and LC-MS/MS analyses have revealed that GS-ESF covalently modifies Tyr108 in the active site of GSTP1-1. However, its high polarity limits its cell permeability.

-

CNBSF (Chloronitrobenzene Sulfonyl Fluoride): To overcome the permeability issues of GS-ESF, CNBSF was developed. This cell-permeable inhibitor undergoes intracellular conjugation with GSH, and the resulting conjugate then covalently modifies Tyr108 of GSTP1-1, leading to irreversible inhibition.

-

NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol): NBDHEX is a potent GSTP1-1 inhibitor that induces apoptosis in tumor cells. It acts by covalently modifying the enzyme's active site, disrupting its catalytic activity and its interaction with key signaling proteins.

-

LAS17: This highly effective inhibitor demonstrates an IC50 of 500 nM and works by covalently binding to tyrosine residues on GSTP1. It has shown significant efficacy in reducing tumor growth in xenograft models with minimal toxicity.

-

BDHI (3-Bromo-4,5-dihydroisoxazole)-based compounds: Inspired by natural products, these electrophilic fragments have been shown to covalently target reactive cysteine residues in the human proteome. Specifically, they have been validated to form covalent conjugates with GSTP1, targeting solvent-accessible and highly reactive cysteines such as Cys47 and Cys101, leading to a loss of enzyme activity.

-

Ethacrynic Acid (EA): A well-known diuretic, ethacrynic acid is also a widely used inhibitor of GSTP1-1, known for its potent inhibitory effects.

-

Cyclopentenone Prostaglandins (cyPGs): Electrophilic eicosanoids like 15-deoxy-Δ(12,14)-PGJ2 (15d-PGJ2) have been shown to covalently bind to and irreversibly inactivate GSTP1-1.

Quantitative Data on Covalent Inhibitors of GSTP1-1

The efficacy of covalent inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) and kinetic parameters such as the inactivation rate constant (k_inact) and the inhibition constant (K_I). The ratio k_inact/K_I represents the efficiency of covalent modification.

| Inhibitor | Target Residue(s) | IC50 | k_inact / K_I (M⁻¹s⁻¹) | Notes |

| LAS17 | Tyrosine | 500 nM | Not Reported | Effective in xenograft models with minimal toxicity. |

| Dimer of 6-thio-dG | Not Specified | 0.339 µM | Not Reported | More potent than its monomeric form (IC50: 15.14 µM). |

| GS-ESF | Tyr108 | Not Reported | Not Reported | G-site targeted; low cell permeability. |

| CNBSF-GSH conjugate | Tyr108 | Not Reported | Not Reported | Cell-permeable prodrug approach. |

| BDHI-based compounds | Cys47, Cys101 | Not Reported | Not Reported | Natural product-inspired electrophiles. |

Experimental Protocols

GSTP1-1 Inhibition Assay using CDNB

This is the most common spectrophotometric assay for measuring GST activity and inhibition.

Principle: The assay measures the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB), a broad-spectrum GST substrate. The product, S-(2,4-dinitrophenyl)glutathione (GS-DNB), absorbs light at 340 nm.

Materials:

-

Recombinant human GSTP1-1

-

Potassium phosphate buffer (0.1 M, pH 6.5)

-

Reduced glutathione (GSH)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Test inhibitor compound

-

DMSO (for dissolving inhibitor)

-

UV/VIS spectrophotometer and 96-well plates

Procedure:

-

Enzyme Preparation: Dilute recombinant GSTP1-1 to a working concentration (e.g., 0.02 U/mL) in potassium phosphate buffer.

-

Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. Make serial dilutions to achieve the desired final concentrations in the assay.

-

Reaction Mixture Preparation (per well of a 96-well plate):

-

150 µL of potassium phosphate buffer

-

10 µL of GSTP1-1 solution

-

10 µL of inhibitor solution (or DMSO for control)

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add 12.5 µL of 4 mM CDNB solution to each well to initiate the reaction. The final concentrations in a 200 µL reaction volume would be approximately: 1 mM GSH and 1 mM CDNB.

-

Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 30°C).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance).

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Determination of Covalent Inhibition Kinetics

To distinguish covalent inhibition from reversible inhibition and to determine the kinetic parameters (k_inact and K_I), time-dependent inhibition assays are necessary.

Procedure:

-

Pre-incubate GSTP1-1 with various concentrations of the inhibitor for different periods.

-

At each time point, initiate the reaction by adding the substrates (GSH and CDNB).

-

Measure the residual enzyme activity.

-

Plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed inactivation rate (k_obs).

-

Plot k_obs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine k_inact (the maximum inactivation rate) and K_I (the inhibitor concentration at half-maximal inactivation rate).

Mass Spectrometry for Target Identification

Mass spectrometry (MS) is used to confirm the covalent modification of GSTP1-1 and to identify the specific amino acid residue(s) targeted by the inhibitor.

Procedure:

-

Incubate recombinant GSTP1-1 with the covalent inhibitor.

-

Remove excess, unbound inhibitor.

-

Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Analyze the peptide mixture using LC-MS/MS.

-

Search the MS/MS data for peptides with a mass shift corresponding to the mass of the inhibitor, confirming covalent adduction. Fragmentation data can pinpoint the exact modified amino acid.

Signaling Pathways and Logical Relationships

GSTP1-1 is not merely a detoxification enzyme; it also plays a significant role in regulating cellular signaling pathways, particularly those involved in apoptosis and cell proliferation. Its inhibition can therefore have profound effects on cell fate.

GSTP1-1 and the JNK Signaling Pathway

GSTP1-1 is a known negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. Under normal conditions, GSTP1-1 can bind to JNK and inhibit its activity, thereby suppressing apoptosis.

Caption: GSTP1-1 negatively regulates the JNK-mediated apoptotic pathway.

Covalent inhibition of GSTP1-1 disrupts the GSTP1-JNK interaction, leading to the activation of JNK and subsequent induction of apoptosis. This mechanism is a key contributor to the anticancer effects of GSTP1-1 inhibitors.

Experimental Workflow for Covalent Inhibitor Characterization

The process of identifying and characterizing a novel covalent inhibitor of GSTP1-1 follows a logical progression of experiments.

Caption: A typical workflow for the discovery and validation of GSTP1-1 covalent inhibitors.

Conclusion

The covalent inhibition of GSTP1-1 represents a compelling strategy for overcoming drug resistance in cancer therapy. The development of potent and specific small molecule inhibitors that can irreversibly silence GSTP1-1 has the potential to significantly enhance the efficacy of existing chemotherapeutic agents. A thorough understanding of the mechanisms of covalent modification, detailed kinetic analysis, and the impact on cellular signaling pathways are all critical for the successful translation of these inhibitors from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly evolving field.

References

- 1. GSTP1 - Wikipedia [en.wikipedia.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. GSTP1 and cancer: Expression, methylation, polymorphisms and signaling (Review) - ProQuest [proquest.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of GSTP1-1 Inhibitors: A Technical Guide for Drug Development Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Targeting Glutathione S-Transferase Pi 1-1

Glutathione S-transferase Pi 1-1 (GSTP1-1) has emerged as a critical target in oncology and other therapeutic areas due to its frequent overexpression in tumor cells and its role in conferring resistance to a wide range of chemotherapeutic agents. This enzyme, a member of the phase II detoxification system, catalyzes the conjugation of reduced glutathione (GSH) to various electrophilic compounds, effectively neutralizing them. Beyond its detoxification role, GSTP1-1 is a key regulator of cell signaling pathways, notably the mitogen-activated protein kinase (MAPK) cascades, through protein-protein interactions. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of GSTP1-1 inhibitors, details key experimental protocols, and visualizes the complex biological systems involved.

The GSTP1-1 Active Site: A Dual-Pocket Target

The catalytic prowess of GSTP1-1 stems from its dimeric structure, with each monomer housing a distinct active site. This active site is comprised of two adjacent pockets: the G-site and the H-site.

-

The G-site: This site is highly specific for its natural substrate, glutathione (GSH). The binding of GSH is stabilized by a network of hydrogen bonds and salt bridges with key amino acid residues. The γ-glutamyl moiety of GSH is crucial for this initial binding event.[1]

-

The H-site: Adjacent to the G-site, the H-site is a more promiscuous, hydrophobic pocket that accommodates a wide array of electrophilic substrates. The structural variability of this site across different GST isozymes presents an opportunity for the design of selective inhibitors.

Inhibitors of GSTP1-1 can be broadly categorized based on which of these sites they target. G-site inhibitors are often peptidomimetics that mimic GSH, while H-site inhibitors are typically more diverse in their chemical scaffolds.

Key Classes of GSTP1-1 Inhibitors and their Structure-Activity Relationships

The development of potent and selective GSTP1-1 inhibitors has led to the exploration of diverse chemical scaffolds. The following sections summarize the SAR for prominent inhibitor classes, with quantitative data presented in the subsequent tables.

Glutathione (GSH) Analogs

As the natural substrate, GSH provides a logical starting point for inhibitor design. Modifications to the GSH backbone have yielded potent G-site inhibitors. A key example is Telintra (TLK117) , a γ-glutamyl-S-(benzyl)cysteinyl-R(–)-phenylglycine analog.[1] The high-resolution crystal structure of the GSTP1-1/TLK117 complex reveals that the phenyl moiety of TLK117 stacks against the benzyl group and interacts with hydrophobic residues Phe8 and Trp38 in the G-site.[1] Substitutions at both the glycine α-carbon and the cysteine thiol group have been shown to significantly affect both potency and selectivity.[1]

Ethacrynic Acid (EA) and its Analogs

Ethacrynic acid is a well-known diuretic that also functions as an inhibitor of GSTP1-1. It acts as an H-site inhibitor and can also deplete cellular GSH levels through covalent adduction.[1] SAR studies on EA analogs have demonstrated that substitutions at the 3' position of the phenoxyacetic acid core are critical for inhibitory activity. Replacing the chlorides with other halogens (bromide, fluoride) or a methyl group generally retains inhibitory effect, whereas removal of any substituent at this position leads to a loss of activity.

NBDHEX and its Derivatives

6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is a potent, mechanism-based inhibitor of GSTP1-1. It is recognized as a substrate and forms a stable σ-complex with GSH within the active site, effectively blocking further enzymatic activity. This complex formation also disrupts the protein-protein interactions of GSTP1-1 with signaling partners like JNK1 and TRAF2. SAR studies on NBDHEX analogs have explored modifications to the hexanol side chain to improve properties like water solubility and metabolic stability, with some derivatives showing comparable or even enhanced cytotoxicity against cancer cell lines.

Quantitative Data Summary

The following tables summarize the inhibitory potencies of various compounds against GSTP1-1.

Table 1: Inhibition of GSTP1-1 by Glutathione Analogs and Ethacrynic Acid Derivatives

| Compound | Type | Inhibition Constant (Ki, µM) | IC50 (µM) | Reference(s) |

| Ethacrynic acid | H-site Inhibitor | 3.3–4.8 | 4.6-10 | |

| TLK117 | G-site Inhibitor | 0.4 | >200 (in HT29 cells) | |

| TLK199 (Ezatiostat) | G-site Inhibitor Prodrug | - | 22-28 (in various colon cancer cell lines) | |

| Iprodione | Mixed-type Inhibitor | 6.6 ± 2.6 | 11.3 ± 0.5 |

Table 2: Inhibition of GSTP1-1 by NBDHEX and its Analogs

| Compound | Inhibition Type | IC50 (µM) | Ki app (µM) | Reference(s) |

| NBDHEX (1) | Mechanism-based | - | 0.8 ± 0.1 | |

| MC3181 (2) | Mechanism-based | - | 2.6 ± 0.3 | |

| MC2753 (3) | Mechanism-based | - | 0.7 ± 0.1 | |

| GS-NBD (1) | - | 7.8 ± 1.3 | - | |

| Thioether analog (5) | - | 7.9 ± 0.8 | - |

Table 3: Inhibition of GSTP1-1 by Various Compounds from a High-Throughput Screen

| Compound | Inhibition Type | IC50 (µM) | Reference(s) |

| Ethacrynic acid | Competitive | 13 ± 1 | |

| ZM 39923 | Competitive | 10.1 ± 0.9 | |

| PRT 4165 | Non-competitive | 59 ± 1 | |

| 10058-F4 | Non-competitive | 17 ± 2 | |

| Cryptotanshinone | Non-competitive | 2.9 ± 0.2 |

Experimental Protocols

GSTP1-1 Inhibition Assay using CDNB

The most common method for determining GSTP1-1 activity and inhibition is a spectrophotometric assay that measures the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

-

Recombinant human GSTP1-1 enzyme

-

Reduced glutathione (GSH) solution (e.g., 100 mM stock)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM stock in ethanol)

-

Potassium phosphate buffer (0.1 M, pH 6.5)

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

UV/Vis spectrophotometer and cuvettes or microplate reader

Procedure:

-

Prepare the Assay Cocktail: In a suitable tube, prepare the assay cocktail containing the potassium phosphate buffer, GSH, and CDNB to their final desired concentrations (e.g., 1 mM GSH and 1 mM CDNB).

-

Pre-incubation: In a separate tube or well, pre-incubate the GSTP1-1 enzyme (e.g., 20 nM final concentration) with the desired concentrations of the test inhibitor for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C or 37°C). This allows for the inhibitor to bind to the enzyme.

-

Initiate the Reaction: To start the enzymatic reaction, add the assay cocktail to the enzyme-inhibitor mixture.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over a set period (e.g., 5-8 minutes). The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentration of one substrate (e.g., CDNB) while keeping the other (GSH) and the inhibitor at constant concentrations.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that can directly measure the heat changes associated with binding events. It can be used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of an inhibitor binding to GSTP1-1. This method does not rely on an enzymatic assay and can be used to characterize inhibitors that are not amenable to the CDNB assay. In a typical ITC experiment, a solution of the inhibitor is titrated into a solution containing GSTP1-1, and the heat released or absorbed upon binding is measured.

Signaling Pathways and Logical Relationships

GSTP1-1 in the JNK Signaling Pathway

GSTP1-1 is a key negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular stress responses, apoptosis, and proliferation. In unstressed cells, GSTP1-1 directly binds to JNK, inhibiting its kinase activity. GSTP1-1 also interacts with TNF receptor-associated factor 2 (TRAF2), preventing it from binding to and activating apoptosis signal-regulating kinase 1 (ASK1), an upstream activator of JNK. Upon cellular stress (e.g., oxidative stress), GSTP1-1 dissociates from these complexes, leading to the activation of the ASK1-JNK signaling cascade. Inhibitors of GSTP1-1 can disrupt these protein-protein interactions, leading to the activation of JNK-mediated apoptosis, which is a desirable outcome in cancer therapy.

Experimental Workflow for GSTP1-1 Inhibitor Screening

The process of identifying and characterizing novel GSTP1-1 inhibitors typically follows a structured workflow, beginning with high-throughput screening and progressing to more detailed mechanistic studies.

Logical Flow of a Structure-Activity Relationship (SAR) Study

A systematic SAR study is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. This iterative process involves chemical synthesis, biological testing, and computational modeling.

Conclusion

The development of GSTP1-1 inhibitors represents a promising therapeutic strategy, particularly in the context of overcoming chemoresistance in cancer. A thorough understanding of the structure-activity relationships of different inhibitor classes is paramount for the rational design of new chemical entities with improved potency, selectivity, and drug-like properties. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers and drug development professionals to effectively identify, characterize, and optimize novel GSTP1-1 inhibitors. Continued research in this area, leveraging both traditional biochemical assays and modern biophysical techniques, will undoubtedly pave the way for the next generation of targeted therapies.

References

An In-depth Technical Guide to GSTP1-1 Inhibitor Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for studying the target engagement of inhibitors with Glutathione S-transferase Pi 1 (GSTP1-1). GSTP1-1 is a critical enzyme in cellular detoxification pathways and is frequently overexpressed in various cancer types, contributing to multidrug resistance.[1] As such, it represents a significant therapeutic target in oncology.[1][2] Verifying that a potential inhibitor directly interacts with GSTP1-1 within a cellular context is a crucial step in the drug development process. This document details key experimental protocols, presents quantitative data for known inhibitors, and visualizes complex biological and experimental workflows.

GSTP1-1 Signaling and Regulatory Roles

GSTP1-1 is more than a simple detoxification enzyme; it is a key regulator of cellular signaling pathways involved in cell proliferation, differentiation, and apoptosis.[3] A primary mechanism of its regulatory function is through direct protein-protein interactions, most notably with c-Jun N-terminal kinase (JNK1), a member of the mitogen-activated protein kinase (MAPK) family.[4] By binding to JNK, GSTP1-1 inhibits its phosphorylation and subsequent activation of downstream stress-induced apoptotic pathways. Under conditions of oxidative stress, the GSTP1-JNK complex dissociates, freeing JNK to activate these pathways. Therefore, inhibitors of GSTP1-1 can modulate these critical cell survival and death signals.

Quantitative Data on GSTP1-1 Inhibitors

The following table summarizes publicly available quantitative data for several known GSTP1-1 inhibitors. This data is essential for comparing the potency and binding characteristics of different compounds.

| Compound | Type of Inhibition | IC50 Value | Cell Lines Tested | Reference |

| GSTP1-1 inhibitor 1 (compound 6b) | Irreversible | 21 µM | Not specified | |

| Ethacrynic acid (EA) | Competitive | 14 µM | MCF-7, MDA-MB-231 | |

| ZM 39923 | Competitive | Not specified | MCF-7, MDA-MB-231 | |

| Cryptotanshinone | Non-competitive | 2.9 µM | MCF-7, MDA-MB-231 | |

| PRT 4165 | Non-competitive | Not specified | MCF-7, MDA-MB-231 | |

| 10058-F4 | Non-competitive | Not specified | MCF-7, MDA-MB-231 | |

| Gossypol | Uncompetitive | 40 µM | MCF-7 | |

| Catechin | Mixed Non-competitive | 200 µM | MCF-7 | |

| LAS17 | Covalent | 500 nM | Not specified | |

| GS-ESF | Covalent (irreversible) | Not specified | Not specified |

Key Experimental Protocols for Target Engagement

Confirming that a compound engages GSTP1-1 in a cellular environment requires specific biophysical and biochemical assays. The following sections provide detailed methodologies for the most common and robust techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells and tissues. The principle is based on the ligand-induced stabilization of the target protein; when a compound binds to its target, the resulting protein-ligand complex typically becomes more resistant to thermal denaturation.

Experimental Workflow

Detailed Methodology

-

Principle: Ligand binding stabilizes GSTP1-1, increasing its melting temperature (Tm). This results in more soluble protein remaining after heating compared to the unbound state.

-

Materials:

-

Cell culture reagents and cells expressing GSTP1-1.

-

GSTP1-1 inhibitor and vehicle control (e.g., DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

Thermocycler or heating blocks.

-

High-speed centrifuge.

-

Reagents for protein quantification (e.g., Western Blotting supplies, including a specific anti-GSTP1-1 antibody).

-

-

Procedure:

-

Cell Treatment: Plate and grow cells to ~80% confluency. Treat one set of cells with the GSTP1-1 inhibitor at the desired concentration and another set with vehicle control for 1-4 hours.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer to create a cell suspension.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by subjecting them to several freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble GSTP1-1 at each temperature point using Western Blot or another sensitive protein detection method.

-

-

Data Analysis: Plot the percentage of soluble GSTP1-1 against temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample confirms target engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing the thermodynamics of binding, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow

Detailed Methodology

-

Principle: The binding of an inhibitor to GSTP1-1 results in a change in heat, which is measured by the calorimeter. Titrating the inhibitor into the protein solution allows for the determination of key thermodynamic binding parameters.

-

Materials:

-

Isothermal titration calorimeter.

-

Highly purified recombinant GSTP1-1 protein.

-

GSTP1-1 inhibitor.

-

Precisely matched buffer for both protein and inhibitor (dialysis is recommended).

-

-

Procedure:

-

Preparation: Prepare solutions of purified GSTP1-1 (e.g., 10-50 µM) and the inhibitor (e.g., 100-500 µM) in the exact same buffer. Degas both solutions thoroughly.

-

Loading: Load the GSTP1-1 solution into the sample cell and the inhibitor solution into the injection syringe.

-

Equilibration: Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Titration: Perform a series of small, sequential injections (e.g., 2-10 µL) of the inhibitor into the sample cell, with sufficient time between injections for the signal to return to baseline.

-

Control: Perform a control titration by injecting the inhibitor into the buffer alone to account for the heat of dilution.

-

-

Data Analysis: Subtract the heat of dilution from the raw data. Plot the heat change per injection against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.

Experimental Workflow

Detailed Methodology

-

Principle: Changes in mass on the surface of a sensor chip, caused by the binding and dissociation of an analyte (inhibitor) to an immobilized ligand (GSTP1-1), alter the refractive index, which is detected as a change in the SPR signal.

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified recombinant GSTP1-1.

-

GSTP1-1 inhibitor.

-

Immobilization and running buffers.

-

Regeneration solution.

-

-

Procedure:

-

Immobilization: Covalently immobilize purified GSTP1-1 onto the sensor chip surface using standard amine coupling chemistry. A reference channel should be prepared for background subtraction.

-

Binding Assay:

-

Baseline: Flow running buffer over the sensor surface until a stable baseline is achieved.

-

Association: Inject the inhibitor (analyte) at a range of concentrations over the surface for a defined period, allowing it to bind to the immobilized GSTP1-1.

-

Dissociation: Switch back to flowing running buffer over the surface and monitor the dissociation of the inhibitor from GSTP1-1.

-

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor, preparing the surface for the next cycle.

-

-

Data Analysis: The real-time binding data is presented as a sensorgram (Response Units vs. Time). Fit the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

GSTP1-1 Enzyme Activity Assay

This is a fundamental biochemical assay to measure the functional consequence of inhibitor binding. The most common method measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Experimental Workflow

Detailed Methodology

-

Principle: GSTP1-1 catalyzes the conjugation of GSH to CDNB, forming a product (GS-DNB) that absorbs light at 340 nm. An inhibitor will reduce the rate of this reaction.

-

Materials:

-

Spectrophotometer capable of reading at 340 nm.

-

Purified GSTP1-1 enzyme.

-

GSTP1-1 inhibitor.

-

Reduced glutathione (GSH).

-

1-chloro-2,4-dinitrobenzene (CDNB).

-

Assay buffer (e.g., 0.1 M potassium phosphate, pH 6.5).

-

-

Procedure:

-

Reaction Setup: In a cuvette or 96-well plate, combine the assay buffer, a fixed concentration of GSH (e.g., 1 mM), and the GSTP1-1 enzyme.

-

Inhibitor Addition: Add varying concentrations of the inhibitor (or vehicle control) to the wells. Pre-incubate for a set time (e.g., 15-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding a fixed concentration of CDNB (e.g., 1 mM).

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-